Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The molecule also contains a nitrophenyl group, which is a phenyl group (a six-membered carbon ring) with a nitro group (-NO2) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring and phenyl ring would likely contribute to the compound’s rigidity, while the various functional groups (such as the nitro group and the ester group) would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate analogs, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been investigated for their potential as glutaminase inhibitors. These compounds exhibit selective allosteric inhibition of kidney-type glutaminase (GLS), a key enzyme in cancer metabolism. Structure-activity relationship (SAR) studies have identified analogs with similar potency to BPTES but with improved drug-like properties, including aqueous solubility. One such analog demonstrated potent inhibition of human lymphoma cell growth both in vitro and in mouse xenograft models (Shukla et al., 2012).
Protective Groups in Peptide Synthesis
The use of 2-(p-nitrophenylthio)ethyl group, related to the core structure of the compound , as a protective group for the carboxy function in peptide synthesis has been highlighted. This group offers selective removal after conversion to the corresponding sulphone, providing certain advantages over other protective groups (Amaral, 1969).
Antiglaucoma Activity through Carbonic Anhydrase Inhibition
Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown significant inhibitory effects on carbonic anhydrase isoenzymes, which are more potent than acetazolamide (AAZ), a standard drug. These findings suggest potential applications in developing new antiglaucoma agents (Kasımoğulları et al., 2010).
Drug-like Small Molecules for Anticancer Properties
The pharmacophore hybridization approach has been applied to design novel molecules combining 1,3,4-thiadiazole with other functional groups for anticancer properties. A specific compound showed promising results in vitro, demonstrating the utility of such hybrid molecules in cancer therapy research (Yushyn et al., 2022).
Molecular Diversity for Pharmacological Applications
The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives has been explored for industrial and pharmaceutical applications, indicating the potential of these compounds in creating molecular diversity for various pharmacological targets. Structural and optical properties suggest their utility in photoelectronic devices (Shafi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-23-12(20)8-24-7-11(19)15-14-17-16-13(25-14)9-4-3-5-10(6-9)18(21)22/h3-6H,2,7-8H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUYILRQVNHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate |
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